Endocytic Vesicle Trafficking Delay: p31-43 Retains Early Endosomal Localization vs. P57-68 Maturation
In a direct head-to-head comparison using CaCo-2 enterocytes, both p31-43 and P57-68 entered cells by endocytosis. However, p31-43 was exclusively retained in vesicles carrying early endocytic markers (EEA1) at time points when P57-68-carrying vesicles had matured into late endosomes (LAMP1-positive) [1]. Time-lapse imaging confirmed that trafficking of p31-43-labeled vesicles was significantly delayed compared to P57-68, regardless of the cargo they carried [2].
| Evidence Dimension | Endosomal localization at matched time points |
|---|---|
| Target Compound Data | p31-43 localizes to EEA1+ early endosomes |
| Comparator Or Baseline | P57-68 localizes to LAMP1+ late endosomes |
| Quantified Difference | p31-43 vesicles fail to mature to late endosomes, while P57-68 vesicles progress normally |
| Conditions | CaCo-2 human enterocyte cell line; pulse-chase immunofluorescence microscopy |
Why This Matters
This differential endosomal trafficking is the mechanistic basis for p31-43's unique ability to prolong EGFR signaling and induce IL-15 trans-presentation—functional endpoints that P57-68 cannot replicate, making peptide selection critical for studies of CD innate immunity.
- [1] Barone MV, Nanayakkara M, Zanzi D, Santagata S, Lania G, Miele E, Ribecco MTS, Maurano F, Gianfrani C, Ferrini S, Troncone R, Auricchio S. Gliadin peptide P31-43 localises to endocytic vesicles and interferes with their maturation. PLoS One. 2010;5(8):e12246. View Source
- [2] Barone MV, Zanzi D, Maglio M, Nanayakkara M, Santagata S, Lania G, Miele E, Ribecco MTS, Maurano F, Gianfrani C, Ferrini S, Troncone R, Auricchio S. Gliadin peptide P31-43 enhances IL-15 activity by interfering with its intracellular trafficking. CNR Institutional Research Information System. 2011. View Source
